Difamilast

Übersicht

Beschreibung

Difamilast, auch bekannt als OPA-15406 oder MM36, ist ein neuartiger selektiver Phosphodiesterase-4-Inhibitor. Es wurde von der Otsuka Pharmaceutical Co., Ltd. (Tokyo, Japan) als topisches Mittel zur Behandlung von atopischer Dermatitis synthetisiert . Phosphodiesterase-4-Inhibitoren werden aufgrund ihres Wirkmechanismus als entzündungshemmende Mittel erwartet, aber die Anwendung dieser Arzneimittelklasse ist aufgrund von Nebenwirkungen im Zusammenhang mit der Magen-Darm-Funktion durch ein schmales therapeutisches Fenster begrenzt .

Vorbereitungsmethoden

Difamilast wird durch eine Reihe chemischer Reaktionen unter Verwendung spezifischer Reagenzien und Bedingungen synthetisiert. Die detaillierten Synthesewege und Reaktionsbedingungen sind Eigentum der Otsuka Pharmaceutical Co., Ltd. Es ist bekannt, dass die Verbindung durch einen mehrstufigen Prozess hergestellt wird, der die selektive Hemmung der Aktivität der rekombinanten humanen Phosphodiesterase 4 beinhaltet . Industrielle Produktionsverfahren für this compound umfassen großtechnische Synthese- und Reinigungsprozesse, um die Wirksamkeit und Sicherheit der Verbindung für den klinischen Einsatz zu gewährleisten .

Analyse Chemischer Reaktionen

PDE4B Inhibition and cAMP Modulation

Difamilast competitively binds to the active site of PDE4B, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). This inhibition elevates intracellular cAMP levels, suppressing pro-inflammatory cytokine production (e.g., TNF-α, IL-4, IL-13) in keratinocytes .

Key Data:

| Parameter | Value/Effect | Source |

|---|---|---|

| PDE4B Inhibition (IC₅₀) | 0.0112 µM (recombinant human enzyme) | |

| cAMP Stabilization | 2.5-fold increase at 5 µM (24 h exposure) |

AHR–NRF2 Axis Activation

This compound activates the aryl hydrocarbon receptor–nuclear factor erythroid 2-related factor 2 (AHR–NRF2) pathway in human keratinocytes (NHEKs), promoting antioxidant and anti-inflammatory responses:

- AHR Nuclear Translocation:

- NRF2 Activation:

Soluble ST2 (sST2) Production

This compound upregulates sST2, a decoy receptor for IL-33, via the AHR–NRF2 axis:

Mechanism:

- sST2 binds IL-33, preventing its interaction with membrane-bound ST2L receptor .

- Reduces IL-33-induced phosphorylation of ERK and NF-κB in KU812 cells by 67% .

Experimental Results:

| Condition | sST2 Concentration (pg/mL) | IL-33 Activity Reduction |

|---|---|---|

| Control | 120 ± 15 | Baseline |

| 5 µM this compound (24 h) | 480 ± 40* | 72%* |

| *Data from ELISA and qRT-PCR (N = 3) . |

Anti-Inflammatory Effects in Keratinocytes

This compound modulates inflammatory mediators through dual pathways:

Wissenschaftliche Forschungsanwendungen

Atopic Dermatitis Treatment

Difamilast has shown promising results in the treatment of atopic dermatitis, particularly in both pediatric and adult populations. Two pivotal Phase III clinical trials demonstrated that this compound ointments (0.3% and 1%) significantly improved the severity of atopic dermatitis compared to vehicle treatments.

- Efficacy Results :

- The success rates in the Investigator's Global Assessment (IGA) score at week 4 were 44.6% for this compound 0.3%, 47.1% for this compound 1%, and only 18.1% for the vehicle group .

- Improvements in the Eczema Area and Severity Index (EASI) were also notable, with EASI 75 rates at week 4 being 43.4% for this compound 0.3% and 57.7% for this compound 1% .

Safety Profile

The safety profile of this compound has been generally favorable, with most adverse events reported as mild to moderate. In clinical trials, no serious adverse events or deaths were recorded, indicating a good tolerance among patients .

Emerging Research Insights

Recent studies have expanded the understanding of this compound's effects beyond atopic dermatitis:

- Inhibition of IL-33 Activity : Research has indicated that this compound treatment can inhibit interleukin-33 (IL-33) activity via the production of soluble ST2 in human keratinocytes, suggesting potential applications in other inflammatory skin diseases .

- Cost-Effectiveness : A cost-effectiveness analysis revealed that this compound is a more economically viable option compared to other treatments like delgocitinib for moderate to severe atopic dermatitis .

Case Study Overview

A series of case studies have documented the effectiveness of this compound in real-world settings:

- Pediatric Population : In a study involving Japanese pediatric patients, this compound ointments significantly reduced EASI scores compared to placebo over four weeks .

- Long-term Safety : An ongoing Phase III open-label study is assessing the long-term safety of this compound ointment in subjects aged two years and older with mild to moderate atopic dermatitis, further validating its therapeutic profile .

Comprehensive Data Table

| Study | Population | Dosage | Efficacy Measure | Outcome |

|---|---|---|---|---|

| Phase III Trial (2021) | Pediatric Patients | This compound 0.3% | IGA Score | Success rate: 44.6% |

| Phase III Trial (2021) | Pediatric Patients | This compound 1% | IGA Score | Success rate: 47.1% |

| Cost-Effectiveness Study (2024) | Adults with AD | This compound 1% | Cost per QALY | More cost-effective than delgocitinib |

| Long-term Safety Study (Ongoing) | Subjects ≥2 years | This compound Ointment | Safety Profile | Monitoring adverse events |

Wirkmechanismus

Difamilast exerts its effects by selectively inhibiting recombinant human phosphodiesterase 4 activity. The compound has a high selectivity for the PDE4B subtype, which is crucial in the inflammatory response . By inhibiting PDE4B, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, thereby alleviating inflammation and improving symptoms of atopic dermatitis . The compound’s pharmacokinetic profile suggests few systemic side effects, making it a safe and effective treatment option .

Vergleich Mit ähnlichen Verbindungen

Difamilast wird mit anderen topischen Phosphodiesterase-4-Inhibitoren wie CP-80633, Cipamfyllin und Crisaborol verglichen . Während alle diese Verbindungen die Phosphodiesterase-4-Aktivität hemmen, hat this compound eine überlegene Wirksamkeit bei der Hemmung der Produktion von Tumornekrosefaktor-alpha und der Verbesserung der Dermatitis in einem Mausmodell der chronischen allergischen Kontaktdermatitis gezeigt . Die hohe Selektivität der Verbindung für den PDE4B-Subtyp und ihr günstiges pharmakokinetisches Profil tragen zu ihrer Einzigartigkeit und Wirksamkeit als Behandlung für atopische Dermatitis bei .

Biologische Aktivität

Difamilast is a novel selective phosphodiesterase 4 (PDE4) inhibitor that has gained attention for its therapeutic potential in treating inflammatory skin conditions, particularly atopic dermatitis (AD). This article delves into the biological activity of this compound, highlighting its pharmacological profile, clinical efficacy, and underlying mechanisms of action.

Pharmacological Profile

This compound selectively inhibits PDE4, an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in inflammatory responses. By inhibiting PDE4, this compound increases cAMP levels, leading to reduced production of pro-inflammatory cytokines.

Key Pharmacological Findings:

- Selectivity : this compound exhibits high selectivity for the PDE4B subtype over PDE4D, with an IC50 of 0.0112 μM for PDE4B compared to 0.0738 μM for PDE4D .

- Cytokine Inhibition : It significantly inhibits tumor necrosis factor-alpha (TNF-α) production in human and mouse peripheral blood mononuclear cells, with IC50 values of 0.0109 μM and 0.0035 μM, respectively .

- Skin Inflammation : In preclinical models, this compound improved skin inflammation in mice with chronic allergic contact dermatitis .

Clinical Efficacy

This compound has been evaluated in several clinical trials for its efficacy in treating atopic dermatitis. The results consistently demonstrate its superiority over placebo and other treatments.

Clinical Trial Highlights:

- Phase III Trials : In trials involving Japanese pediatric and adult patients, this compound ointments (0.3% and 1%) showed significant improvements in the Investigator's Global Assessment (IGA) scores and the Eczema Area and Severity Index (EASI) .

- Response Rates : The this compound 1% group achieved an IGA score of 0 or 1 in 30.2% of patients compared to only 10% in the vehicle group (P = 0.0354) .

- Rapid Improvement : Patients treated with this compound experienced rapid relief from pruritus, with significant reductions observed as early as week one .

This compound's mechanism involves modulation of inflammatory pathways through cAMP elevation. Recent studies have also explored its effects on specific signaling pathways:

- AHR–NRF2 Axis : this compound treatment has been shown to produce soluble ST2 (sST2) via the aryl hydrocarbon receptor (AHR) and nuclear factor erythroid 2-related factor 2 (NRF2) axis in human keratinocytes. This mechanism contributes to the inhibition of interleukin-33 (IL-33) activity, further alleviating AD symptoms .

Safety and Tolerability

Clinical trials have reported a favorable safety profile for this compound. Most adverse events were mild or moderate, with no serious adverse events noted during pivotal studies . This is particularly significant given the gastrointestinal side effects commonly associated with other PDE4 inhibitors.

Data Summary

The following table summarizes key clinical trial data on this compound:

| Parameter | This compound 1% (n=182) | Placebo (n=182) |

|---|---|---|

| Baseline EASI Score (mean ± SD) | 10.0 ± 5.0 | 11.3 ± 5.3 |

| Success Rate in IGA (%) | 38.46 | 12.64 |

| Mean Change from Baseline EASI | -4.17 ± 0.50 | -0.08 ± 0.52 |

| EASI 50 Responder Rate (%) | 58.24 | 25.82 |

| EASI 75 Responder Rate (%) | 42.86 | 13.19 |

| EASI 90 Responder Rate (%) | 24.73 | 5.49 |

Eigenschaften

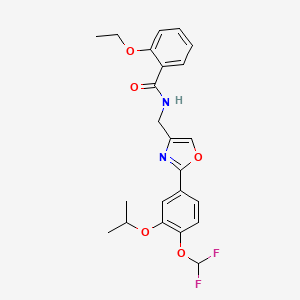

IUPAC Name |

N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBILHPIHUPBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937782-05-3 | |

| Record name | Difamilast [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937782053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difamilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIFAMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U32GLJ0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.